N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide
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Overview
Description
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide is a compound belonging to the class of carbazoles. It is characterized by the presence of a chlorine atom at the 6th position and a formamide group attached to the nitrogen atom of the carbazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide typically involves the reaction of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole with formamide under specific conditions. One common method involves the use of a formylating agent such as formic acid or formic anhydride in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydrocarbazole derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-1-carboxamide derivatives, while substitution reactions can produce various substituted carbazole compounds .
Scientific Research Applications
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex carbazole derivatives.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide involves its interaction with specific molecular targets and pathways. For instance, in the context of neurodegenerative diseases, the compound may modulate the activity of enzymes or receptors involved in neuronal function and survival .
Comparison with Similar Compounds
Similar Compounds
6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide: This compound is structurally similar but has a carboxamide group instead of a formamide group.
6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine: This compound has an amine group at the 1st position instead of a formamide group.
Uniqueness
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide is unique due to its specific substitution pattern and the presence of the formamide group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)formamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-8-4-5-11-10(6-8)9-2-1-3-12(15-7-17)13(9)16-11/h4-7,12,16H,1-3H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPQYDKFQHSINPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)NC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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